molecular formula C12H16N2O B381517 (1-isobutyl-1H-benzimidazol-2-yl)methanol CAS No. 380568-64-9

(1-isobutyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B381517
CAS No.: 380568-64-9
M. Wt: 204.27g/mol
InChI Key: JEYWGUJVFOUABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-isobutyl-1H-benzimidazol-2-yl)methanol is an organic compound with the molecular formula C12H16N2O It belongs to the benzimidazole family, which is known for its diverse biological and chemical properties

Scientific Research Applications

(1-isobutyl-1H-benzimidazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.

    Industry: Used as a corrosion inhibitor and in the development of new materials with specific properties.

Safety and Hazards

“(1-isobutyl-1H-benzimidazol-2-yl)methanol” is classified as an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with isobutyraldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1H-benzimidazol-2-yl(phenyl)methanol: A similar compound with a phenyl group instead of an isobutyl group.

    2-substituted benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.

Uniqueness

(1-isobutyl-1H-benzimidazol-2-yl)methanol is unique due to its specific substituent (isobutyl group) at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

[1-(2-methylpropyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,9,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYWGUJVFOUABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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